N-(9-octadecenyl)-1,3-propylenediamine
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Overview
Description
N-Oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2This compound is a colorless or yellow liquid with an ammoniacal odor and is insoluble in water but soluble in acetone and methanol . It has found use in numerous industries, including as a catalyst in the production of urethanes and epoxies, an emulsifier in asphalt production, an ore flotation agent, and a dispersant for some paints .
Preparation Methods
The synthesis of N-Oleyl-1,3-propanediamine typically involves the reaction of oleylamine with 1,3-dibromopropane under specific conditions. The reaction is carried out in a solvent such as methanol or acetone, and the product is purified through distillation or recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
N-Oleyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the double bond in the oleyl group to a single bond, resulting in a saturated diamine.
Substitution: The compound can participate in substitution reactions, where the amine groups react with electrophiles to form substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Oleyl-1,3-propanediamine has a wide range of scientific research applications:
Biology: The compound’s properties as a surfactant make it useful in biological research for cell membrane studies and protein interactions.
Mechanism of Action
The mechanism of action of N-Oleyl-1,3-propanediamine involves its interaction with various molecular targets. As a surfactant, it reduces surface tension and stabilizes emulsions by aligning at the interface of immiscible liquids. In corrosion inhibition, it forms a protective film on metal surfaces, preventing oxidation and degradation . The compound’s amine groups can also interact with cations, making it effective in adhesive manufacturing .
Comparison with Similar Compounds
N-Oleyl-1,3-propanediamine is unique due to its combination of a long oleyl chain and diamine functionality. Similar compounds include:
1,3-diaminopropane: Lacks the long oleyl chain, making it less effective as a surfactant.
Oleylamine: Contains only one amine group, limiting its reactivity compared to N-Oleyl-1,3-propanediamine.
These differences highlight the versatility and unique properties of N-Oleyl-1,3-propanediamine in various applications.
Properties
Molecular Formula |
C21H44N2 |
---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N'-octadec-9-enylpropane-1,3-diamine |
InChI |
InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3 |
InChI Key |
TUFJPPAQOXUHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN |
Origin of Product |
United States |
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